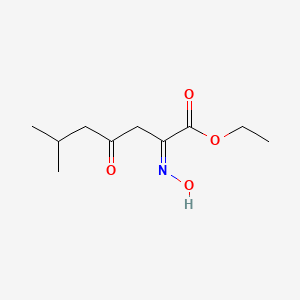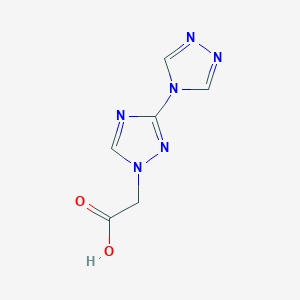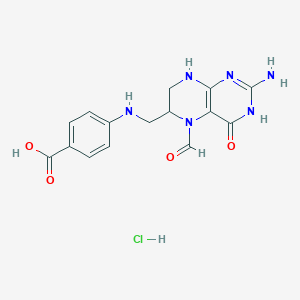
5-Formyl-5,6,7,8-tetrahydropteroic Acid (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-5,6,7,8-tetrahydropteroic Acid (hydrochloride): It is a compound that plays a significant role in biological reactions involving folate, a vitamin essential for DNA synthesis, repair, and methylation . This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-5,6,7,8-tetrahydropteroic Acid (hydrochloride) involves several steps. One common method includes the reduction of formylpteroic acid under controlled pH conditions. The reaction is typically carried out in an aqueous solution with the pH maintained at around 5 or above, followed by autoclaving at a specific temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The compound is usually stored at low temperatures (around 4°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 5-Formyl-5,6,7,8-tetrahydropteroic Acid (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Reaction Conditions: These reactions typically require controlled temperatures, pH levels, and specific solvents to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5-Formyl-5,6,7,8-tetrahydropteroic Acid (hydrochloride) is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for research and development.
Biology: The compound acts as a cofactor in biological reactions involving folate. It is essential for DNA synthesis, repair, and methylation, making it crucial for cell growth and division .
Medicine: In medicine, this compound is studied for its potential therapeutic applications. It is used in research related to cancer treatment, where it may enhance the efficacy of certain chemotherapeutic agents.
Industry: Industrially, 5-Formyl-5,6,7,8-tetrahydropteroic Acid (hydrochloride) is used in the production of various pharmaceuticals and biochemical products. Its role as a folate derivative makes it valuable for manufacturing processes that require high-purity compounds .
Mechanism of Action
The mechanism of action of 5-Formyl-5,6,7,8-tetrahydropteroic Acid (hydrochloride) involves its role as a folate derivative. It acts as a cofactor in enzymatic reactions that are essential for DNA synthesis and repair. The compound interacts with specific enzymes and molecular targets, facilitating the transfer of one-carbon units in metabolic pathways. This process is crucial for the synthesis of nucleotides and amino acids, which are vital for cell growth and division .
Comparison with Similar Compounds
Folic Acid: A vitamin essential for DNA synthesis and repair. Unlike 5-Formyl-5,6,7,8-tetrahydropteroic Acid (hydrochloride), folic acid is less effective in certain biological assays.
Folinic Acid: Another folate derivative with similar properties. It is often used in combination with chemotherapeutic agents to enhance their efficacy.
Uniqueness: 5-Formyl-5,6,7,8-tetrahydropteroic Acid (hydrochloride) is unique due to its specific structure and role as a folate derivative. Its ability to participate in various chemical reactions and its importance in biological processes make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4.ClH/c16-15-19-12-11(13(23)20-15)21(7-22)10(6-18-12)5-17-9-3-1-8(2-4-9)14(24)25;/h1-4,7,10,17H,5-6H2,(H,24,25)(H4,16,18,19,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEBOALNBZFRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
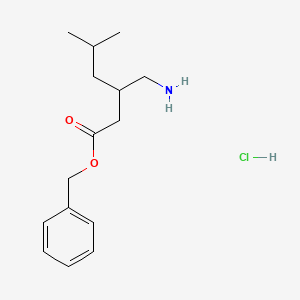
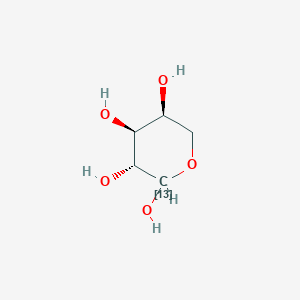
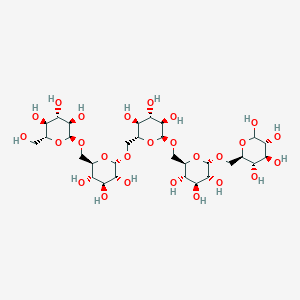
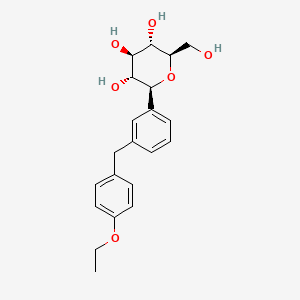
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B8084197.png)
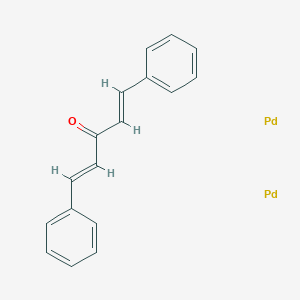

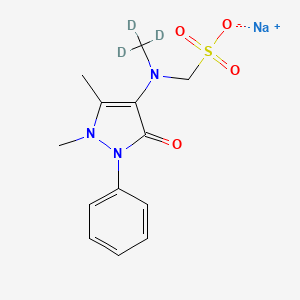
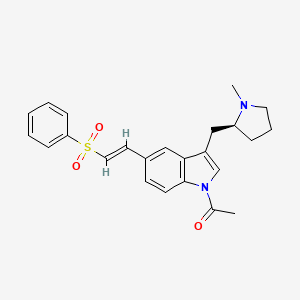
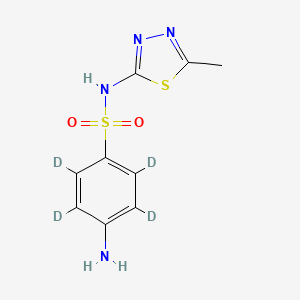
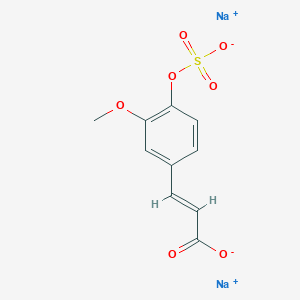
![4-[(2Z,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol](/img/structure/B8084262.png)
